Hydron;phosphate

Descripción general

Descripción

Hydrogen phosphate, also known as dihydrogen phosphate, is a chemical compound with the formula H2PO4-. It is an important component of many biological processes and is commonly used in laboratory experiments.

Aplicaciones Científicas De Investigación

Soil Phosphorus Cycling : A method has been developed to analyze the δ18O of inorganic phosphate extracted from soils, which is crucial for understanding the cycling of phosphorus in soil ecosystems. This approach helps in analyzing differences in soil phosphorus status and availability (Tamburini et al., 2010).

Phosphate Detection and Hydrolysis : Research on 2D-metal-organic-framework-nanozyme sensor arrays has shown potential in discriminating multiple phosphates and probing their enzymatic hydrolysis, essential for understanding various biological processes and diseases (Qin et al., 2018).

Phosphate Reclamation from Animal Manures : Hydrothermal carbonization of animal manures presents a method for reclaiming phosphate for agricultural use, addressing phosphate pollution and offering a sustainable approach to manage this valuable resource (Heilmann et al., 2014).

Biological Phosphate Removal : The biological removal of phosphate in wastewater treatment is a well-understood process. This research sheds light on the microbiological and engineering aspects crucial for effective phosphate removal in treatment processes (van Loosdrecht et al., 1997).

Sunscreens and Hydroxyapatite : The potential of hydroxyapatite, a biocompatible phosphate material, in sunscreens has been explored. This research demonstrates how certain metal ions can enhance the properties of hydroxyapatite for use in sun protection (Araujo et al., 2010).

Supercapacitor Electrodes : Metal phosphides and phosphates have been identified as promising materials for electrochemical supercapacitors, offering an alternative to traditional materials with limitations in electrical and ion conductivity (Li et al., 2017).

Hydroxyapatite in Oral Care Products : The use of hydroxyapatite in dentistry and oral care products, such as tooth remineralization and sensitivity reduction, has been reviewed. This work evaluates the effectiveness of hydroxyapatite in these applications (Chen et al., 2021).

Phosphate Crisis and Sustainability : The importance of phosphate in agriculture and the looming crisis due to its depletion have been addressed, emphasizing the need for sustainable phosphorus use and conservation strategies (Abelson, 1999).

Global Phosphorus Security : A systems framework for phosphorus recovery and reuse options is proposed to address global phosphorus security, focusing on sustainable phosphorus recovery and reuse in agriculture (Cordell et al., 2011).

Synthetic Apatite Nanoparticles as Fertilizers : The use of synthetic apatite nanoparticles as a phosphorus fertilizer for soybean cultivation has been explored, highlighting its potential to enhance yield while reducing environmental risks (Liu & Lal, 2014).

Propiedades

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

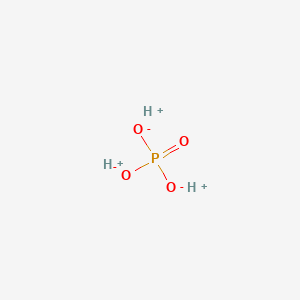

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydron;phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.